2-[4-(5-Oxocyclopent-1-en-1-yl)butyl]cyclopropane-1-carboxylic acid
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Overview
Description
2-[4-(5-Oxocyclopent-1-en-1-yl)butyl]cyclopropane-1-carboxylic acid is a complex organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a butyl chain that includes a cyclopentenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Oxocyclopent-1-en-1-yl)butyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of lactone followed by selective epoxidation of the olefin in the ring of cyclopentenol, resulting in the formation of an epoxyalcohol with a double bond in the side chain . Another approach includes the ZnCl2 catalyzed Piancatelli isomerization of methyl 8-(furan-2-yl)-8-hydroxyoctanoate, which is obtained by reduction with NaBH4 from methyl 8-(furan-2-yl)-8-oxooctanoate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis can be applied to scale up the production process, ensuring the availability of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Oxocyclopent-1-en-1-yl)butyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclopentenone moiety to other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[4-(5-Oxocyclopent-1-en-1-yl)butyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-Oxocyclopent-1-en-1-yl)butyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The cyclopentenone moiety may play a role in modulating enzyme activity or binding to specific receptors, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-oxocyclopent-1-en-1-yl butyrate
- tert-butyl N-(4-oxocyclopent-2-en-1-yl)carbamate
- [2-(4-bromophenyl)-5-oxocyclopent-1-en-1-yl]acetic acid
Uniqueness
2-[4-(5-Oxocyclopent-1-en-1-yl)butyl]cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a cyclopentenone moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
62408-04-2 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[4-(5-oxocyclopenten-1-yl)butyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H18O3/c14-12-7-3-6-9(12)4-1-2-5-10-8-11(10)13(15)16/h6,10-11H,1-5,7-8H2,(H,15,16) |
InChI Key |
UIGPUUFJAQRZNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1)CCCCC2CC2C(=O)O |
Origin of Product |
United States |
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